Dimethylcarbamic acid
Overview
Description
Dimethylcarbamic acid, also known as N,N-dimethylcarbamic acid, is an organic compound with the molecular formula C3H7NO2. It is a derivative of carbamic acid, where both hydrogen atoms on the nitrogen are replaced by methyl groups. This compound is of interest due to its various applications in chemical synthesis and industrial processes .
Mechanism of Action
Target of Action
Dimethylcarbamic acid, also known as N,N-dimethylcarbamate, is a derivative of carbamic acid . It is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . These carbamates often have pharmacological or pesticidal activities .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. As a carbamate, it can form stable salts upon deprotonation . This property allows it to interact with various biological targets, leading to changes in their function.
Biochemical Pathways
It’s known that carbamic acid derivatives can participate in a variety of biochemical reactions . For instance, dimethylcarbamyl chloride can be used to synthesize disubstituted carbamates from benzylphenols .
Pharmacokinetics
The properties of carbamic acid and its derivatives suggest that they may have good bioavailability due to their small size and polar nature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the stability of carbamates . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Dimethylcarbamic acid plays a significant role in biochemical reactions, particularly as a Bronsted base and acid. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a substrate for certain enzymes, leading to the formation of dimethylcarbamoyl derivatives. These interactions are crucial for the regulation of metabolic pathways and cellular functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity. Furthermore, this compound can affect gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These adverse effects highlight the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux. It can be metabolized to form various derivatives, which participate in different biochemical reactions. These interactions are essential for maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its function and efficacy in biochemical processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization is essential for its activity and function in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylcarbamic acid can be synthesized through several methods. One common route involves the reaction of dimethylamine with carbon dioxide under controlled conditions. This reaction typically requires a catalyst and is carried out under pressure to facilitate the formation of the carbamic acid derivative.
Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of other chemicals. The production process involves the reaction of dimethylamine with phosgene, followed by hydrolysis to yield this compound. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylcarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylcarbamate.
Reduction: Reduction reactions can convert it back to dimethylamine.
Substitution: It can participate in substitution reactions where the carbamic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Dimethylcarbamate.
Reduction: Dimethylamine.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Dimethylcarbamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pesticides and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the production of drugs that act as enzyme inhibitors.
Industry: It is used in the manufacture of polymers and resins
Comparison with Similar Compounds
Carbamic Acid: The parent compound, which lacks the methyl groups on the nitrogen.
Methylcarbamic Acid: A derivative with one methyl group on the nitrogen.
Ethylcarbamic Acid: A derivative with an ethyl group on the nitrogen.
Comparison: Dimethylcarbamic acid is unique due to its two methyl groups, which confer different chemical properties compared to its analogs. For instance, it has a higher steric hindrance and different reactivity patterns. This makes it more suitable for specific applications, such as in the synthesis of certain pharmaceuticals and pesticides .
Properties
IUPAC Name |
dimethylcarbamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVWMUCHSLGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222928 | |
Record name | Carbamic acid, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7260-94-8 | |
Record name | N,N-Dimethylcarbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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